![molecular formula C17H21N3O3 B14608572 2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 58329-91-2](/img/structure/B14608572.png)
2,2'-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and an azanediyl group, which is a functional group containing nitrogen atoms bonded to carbon atoms.
Preparation Methods
The synthesis of 2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves multiple steps, including the formation of the diazenyl group and the subsequent attachment of the azanediyl group. One common synthetic route involves the reaction of 2-methoxyaniline with nitrous acid to form the diazonium salt, which is then coupled with a phenol derivative to form the diazenyl compound. The final step involves the reaction of the diazenyl compound with an azanediyl-containing reagent under controlled conditions to yield the desired product .
Chemical Reactions Analysis
2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
2,2’-({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) can be compared with other similar compounds, such as:
2,2’-((4-((4-(Diethylamino)-2-hydroxybenzylidene)amino)phenyl)azanediyl)bis(ethan-1-ol): This compound features a similar azanediyl group but with different substituents, leading to distinct chemical and biological properties.
2,2’-((3-Acetamido-4-((2,4-dinitrophenyl)diazenyl)phenyl)azanediyl)diacetate: This compound contains a diazenyl group with different substituents, resulting in unique reactivity and applications.
Properties
CAS No. |
58329-91-2 |
|---|---|
Molecular Formula |
C17H21N3O3 |
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[(2-methoxyphenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H21N3O3/c1-23-17-5-3-2-4-16(17)19-18-14-6-8-15(9-7-14)20(10-12-21)11-13-22/h2-9,21-22H,10-13H2,1H3 |
InChI Key |
RZMJPXZKUDONAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=CC=C(C=C2)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)
![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)
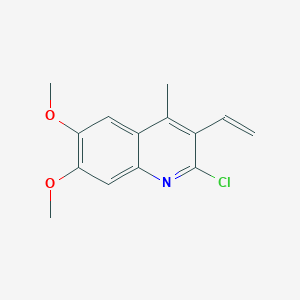
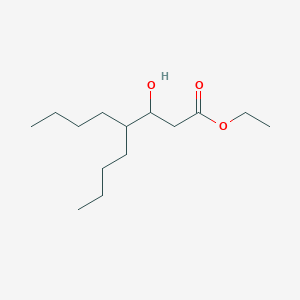
![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)

![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)

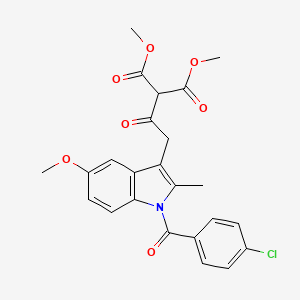
![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
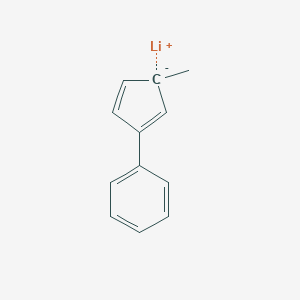
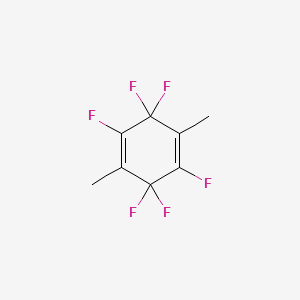
![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)
